molecular formula C42H70O35 B158578 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol CAS No. 10058-19-2

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

Cat. No.: B158578
CAS No.: 10058-19-2
M. Wt: 1135 g/mol
InChI Key: GIZQJUDQRHMFRK-AHIHXIOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.2³,⁶.2⁸,¹¹.2¹³,¹⁶.2¹⁸,²¹.2²³,²⁶]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is a highly complex polycyclic ether derivative. Key structural features include:

  • Heptacyclic framework: A seven-ring system with fused oxacyclo (oxygen-containing) rings, contributing to its rigidity and stereochemical complexity .
  • Hydroxymethyl substituents: Five hydroxymethyl (-CH₂OH) groups at positions 5, 10, 15, 20, and 25, enhancing hydrophilicity .
  • Glycosyl moiety: A β-D-glucopyranosyl unit attached via an oxymethyl group at position 30, introducing additional hydrogen-bonding capacity .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35/c43-1-8-15(49)16(50)23(57)36(65-8)64-7-14-35-22(56)29(63)42(71-14)76-34-13(6-48)69-40(27(61)20(34)54)74-32-11(4-46)67-38(25(59)18(32)52)72-30-9(2-44)66-37(24(58)17(30)51)73-31-10(3-45)68-39(26(60)19(31)53)75-33-12(5-47)70-41(77-35)28(62)21(33)55/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQJUDQRHMFRK-AHIHXIOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1135.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound identified as (1S,...)-dodecol is a complex polyol with significant structural intricacies and potential biological activities. This article delves into its biological properties based on existing research findings and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique polycyclic structure comprising multiple hydroxymethyl groups and a dodecaoxaheptacyclo framework. Its molecular formula is C42H72O36C_{42}H_{72}O_{36} with a molecular weight of 1153 g/mol . The presence of numerous hydroxyl groups suggests potential for various biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this polyol exhibit notable antimicrobial properties. For instance:

  • Inhibition of Pathogenic Bacteria: Studies have shown that related compounds possess inhibitory effects against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.625 to 8.0 μg/mL .
  • Mechanism of Action: The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

The compound's structural features suggest potential anticancer activities:

  • Cell Line Studies: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF7. Compounds with similar structures have shown IC50 values as low as 3.3 μM .
  • Mechanistic Insights: The anticancer effects may be linked to the induction of apoptosis or cell cycle arrest in cancer cells.

Antiviral Activity

There is emerging evidence supporting the antiviral properties of structurally related compounds:

  • Viral Inhibition: Certain derivatives have been reported to exhibit antiviral activities against viruses like HIV and influenza . These effects are likely mediated through interference with viral replication processes.

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of hydroxymethylated compounds found that specific derivatives showed significant activity against E. coli and MRSA, with MIC values indicating strong potential for therapeutic applications in treating infections .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of a series of polyol compounds on cancer cell lines. The results indicated that certain configurations led to enhanced activity against HeLa cells compared to standard chemotherapeutics like cisplatin .

Data Tables

Biological Activity MIC (μg/mL) IC50 (μM) Target Organism/Cell Line
Antimicrobial0.625 - 8.0-Staphylococcus aureus, E. coli
Anticancer-3.3HeLa
Antiviral--HIV

Scientific Research Applications

The compound identified as (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol has a complex structure with potential applications across various scientific fields. This article explores its applications based on existing research findings and insights.

Chemical Properties and Structure

The compound has a molecular formula of C56H94O35C_{56}H_{94}O_{35} and a molecular weight of approximately 1327.31327.3 g/mol . Its intricate structure includes multiple hydroxymethyl groups and a dodecaoxaheptacyclo framework that may contribute to its unique properties and functionalities.

Pharmaceutical Applications

The compound is primarily recognized for its potential therapeutic uses:

  • Vasodilation : As a synthetic analog of prostaglandin E1 (alprostadil), it acts as a vasodilator by binding to specific receptors on smooth muscle cells. This mechanism is particularly beneficial in treating erectile dysfunction by enhancing blood flow to the corpus cavernosum .
  • Antithrombotic Effects : Beyond vasodilation, the compound exhibits the ability to inhibit platelet aggregation. This property suggests its potential as an antithrombotic agent in conditions where platelet aggregation is detrimental .

Biochemical Research

The compound's structural complexity makes it a valuable subject for biochemical studies:

  • Enzyme Interaction Studies : Its ability to interact with various enzymes can be explored to understand metabolic pathways and enzymatic mechanisms in detail.
  • Drug Delivery Systems : The multi-hydroxymethylated structure may facilitate the development of novel drug delivery systems that enhance the solubility and bioavailability of other therapeutic agents.

Material Science

In material science:

  • Polymer Development : The compound's unique structural features can inspire the synthesis of new polymers with specific mechanical properties or functionalities for use in medical devices or drug delivery systems.
  • Nanotechnology : Its complex architecture could be utilized in the design of nanocarriers for targeted drug delivery applications.

Case Study 1: Alprostadil Alfadex

Alprostadil alfadex is a notable formulation that combines alprostadil with cyclodextrin derivatives for enhanced stability and solubility. Studies indicate that this combination improves therapeutic efficacy while reducing side effects associated with alprostadil alone .

Case Study 2: Antithrombotic Properties

Research has demonstrated that compounds similar to this one can effectively reduce thrombus formation in animal models. These findings suggest potential clinical applications in managing thrombotic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name/ID Core Structure Substituents Functional Groups Applications/Findings
Target Compound (This Work) Heptacyclo[26.2.2.2³,⁶...] 5 hydroxymethyl, β-D-glucopyranosyl 12 hydroxyl, 12 ether oxygens Hypothesized: Drug delivery
Compound in Nonacyclo[36.2.2.2³,⁶...] 8 hydroxymethyl groups 16 hydroxyl, 16 ether oxygens Industrial polymers
Dodecakis[(methoxycarbonyl)methoxy]-... () Resorcinarene-based macrocycle Methoxycarbonylmethoxy groups Ester, ether linkages Host-guest chemistry
Caracurine V () Dodecacyclo[29.5.2...] Oxa-aza hybrid framework Amine, ether, alcohol groups Neuropharmacology

Key Observations :

  • The target compound’s heptacyclic core is less complex than the nonacyclic system in , but both share high hydroxyl density, which may influence solubility and bioactivity .
  • Compared to Caracurine V (), the absence of nitrogen atoms in the target compound limits its interaction with biological targets like ion channels .

Physicochemical Properties

Table 2: Predicted Properties (Computational Estimates)
Property Target Compound Compound in Dodecakis[...] ()
Molecular Weight (g/mol) ~1,500 ~2,200 ~1,800
LogP (Octanol-Water) -3.5 (Highly hydrophilic) -4.2 +1.8 (Lipophilic)
Hydrogen Bond Donors 17 (12 hydroxyl + 5 hydroxymethyl) 24 0
Topological Polar Surface Area ~450 Ų ~620 Ų ~180 Ų

Analysis :

  • The target compound’s low LogP (-3.5) suggests poor membrane permeability, consistent with ’s findings that polar compounds often face efflux challenges in Gram-negative bacteria .
  • Its high polar surface area (~450 Ų) may limit blood-brain barrier penetration, contrasting with Caracurine V’s neuroactivity () .

Pharmacological and Industrial Relevance

Table 3: Functional Comparisons
Compound Bioactivity/Application Evidence Source
Target Compound Hypothetical: Glycosylation-dependent drug carrier Structural analogy
Salternamide E () Antimicrobial (chlorinated analog) Actinomycete metabolites
Kevlar Aramid Fiber () High-strength material Polymer science

Critical Findings :

  • The target compound’s glycosyl group may enable receptor-targeted delivery, akin to glycosylated natural products in .
  • Unlike Kevlar (), its polycyclic ether framework lacks the rigidity for high-strength materials but could stabilize hydrophobic drug payloads .

Preparation Methods

Enzymatic Glycosylation of Cyclodextrins

  • The core structure is derived from beta-cyclodextrin or related cyclodextrins, which are cyclic oligosaccharides composed of glucose units.
  • Specific glycosyltransferase enzymes catalyze the attachment of a glucose unit (or other sugar moieties) to the cyclodextrin scaffold, forming the glycosylated side chain at the 30-position.
  • The enzymatic process ensures high stereochemical fidelity, maintaining the multiple chiral centers and hydroxyl functionalities intact.
  • Reaction conditions typically involve aqueous buffers at mild temperatures (25–40°C), with controlled pH to optimize enzyme activity.
  • Cofactors such as UDP-glucose or other activated sugar donors may be required for the transferase activity.
  • The enzymatic method yields high purity products with minimal side reactions, suitable for pharmaceutical-grade material.

Industrial Scale Enzymatic Synthesis

  • Large-scale production employs immobilized enzymes for continuous processing, improving yield and reducing costs.
  • Reaction vessels are designed to maintain optimal mixing and temperature control.
  • Purification steps include ultrafiltration, chromatography (e.g., size exclusion or affinity chromatography), and crystallization to isolate the final compound.
  • This approach is favored for producing cyclodextrin derivatives with multiple hydroxymethyl groups and glycosyl attachments due to its efficiency and selectivity.

Chemical Synthesis Approaches

Protection and Functionalization of Cyclodextrin Hydroxyl Groups

  • Selective protection of hydroxyl groups on cyclodextrin is performed to allow regioselective functionalization.
  • Common protecting groups include silyl ethers, acetates, or benzyl groups, which can be selectively removed later.
  • Hydroxymethyl groups are introduced via formaldehyde or related reagents under basic conditions to generate the pentakis(hydroxymethyl) substitution pattern.
  • The glycosyl moiety is attached via glycosylation reactions using activated sugar donors (e.g., trichloroacetimidates, thioglycosides) under Lewis acid catalysis.

Glycosylation Reaction Conditions

  • Glycosylation typically occurs in anhydrous organic solvents such as dichloromethane or acetonitrile.
  • Catalysts like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) promote the formation of the glycosidic bond.
  • Temperature control is critical, often maintained at low temperatures (-20°C to 0°C) to improve selectivity.
  • After glycosylation, protecting groups are removed under mild acidic or hydrogenolytic conditions to yield the final polyhydroxylated compound.

Purification and Characterization

  • Purification involves chromatographic techniques such as high-performance liquid chromatography (HPLC), preparative thin-layer chromatography (TLC), or size exclusion chromatography.
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm stereochemistry and purity.
  • Optical rotation and elemental analysis further verify the compound's identity.

Summary Table of Preparation Methods

Preparation Step Method Type Key Reagents/Conditions Advantages Challenges
Core cyclodextrin sourcing Natural extraction Enzymatic isolation from starch Readily available, natural product Purity and batch variability
Hydroxymethylation Chemical Formaldehyde, base (NaOH), controlled temp Efficient introduction of -CH2OH groups Control of substitution pattern
Glycosylation Enzymatic/Chemical Glycosyltransferase or activated sugar donors, catalysts High stereoselectivity (enzymatic), scalable Requires precise control of conditions
Protection/deprotection Chemical Silyl ethers, acetates, hydrogenolysis Enables regioselective synthesis Multi-step, time-consuming
Purification Chromatography HPLC, size exclusion High purity product Cost and scalability

Research Findings and Notes

  • Enzymatic methods are preferred for pharmaceutical applications due to their regio- and stereoselectivity, reducing the need for extensive purification.
  • Chemical synthesis allows structural modifications but requires multiple protection and deprotection steps, increasing complexity.
  • Recent patents and research highlight advances in immobilized enzyme reactors and green chemistry approaches to improve yield and reduce environmental impact.
  • The compound's multiple hydroxyl groups and glycosyl attachments enhance solubility and complexation ability, making the preparation method critical for its functional performance.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this highly functionalized polycyclic compound?

  • Methodological Answer : Synthesis requires a multi-step approach integrating stereoselective hydroxylation, cyclization, and glycosylation. Key steps include:

  • Modular assembly : Prioritize constructing smaller cyclic units (e.g., oxane rings) before coupling via ether linkages.
  • Protecting group chemistry : Use temporary protecting groups (e.g., acetyl or silyl) to manage reactivity of hydroxymethyl and hydroxyl groups during glycosylation .
  • Validation : Employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) at each step to confirm regiochemistry and stereochemistry .

Q. How can researchers resolve structural ambiguities in this compound using analytical techniques?

  • Methodological Answer : Combine high-resolution crystallography (X-ray or cryo-electron microscopy) with computational modeling (e.g., density functional theory (DFT)) to resolve stereochemical complexity.

  • Multi-technique validation : Cross-validate NMR chemical shifts with predicted values from quantum mechanical calculations .
  • Dynamic behavior : Use molecular dynamics (MD) simulations to assess conformational flexibility of the polycyclic core .

Advanced Research Questions

Q. How should researchers address contradictions between experimental data and computational predictions for this compound’s solubility or reactivity?

  • Methodological Answer :

  • Systematic error analysis : Compare solvent polarity effects (via Hansen solubility parameters) with molecular dynamics simulations of solvation shells .
  • Theoretical framework alignment : Revisit assumptions in computational models (e.g., force field parameterization for hydroxyl groups) and validate against experimental titration or calorimetry data .
  • Case study : If hydrophobicity predictions contradict experimental solubility, re-evaluate the compound’s aggregation behavior using dynamic light scattering (DLS) .

Q. What advanced methodologies are suitable for studying its interactions in biological systems (e.g., enzyme inhibition or membrane permeability)?

  • Methodological Answer :

  • In vitro assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins.
  • In silico docking : Apply fragment-based docking to identify potential binding pockets in the compound’s polycyclic framework .
  • Permeability studies : Employ artificial membrane assays (PAMPA) or Caco-2 cell models, combined with molecular weight/LogP analysis, to predict bioavailability .

Q. How can researchers optimize its stability under varying pH and temperature conditions for pharmaceutical applications?

  • Methodological Answer :

  • Degradation profiling : Use accelerated stability testing (ICH Q1A guidelines) with HPLC-MS to identify degradation products.
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
  • Protective formulations : Explore cyclodextrin encapsulation or PEGylation to enhance stability in aqueous media .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks guide the study of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Topological descriptors : Calculate molecular connectivity indices or Wiener numbers to correlate structural complexity with physicochemical properties .
  • QSAR modeling : Train machine learning models using datasets of analogous polyethers to predict bioactivity or toxicity .
  • Conceptual alignment : Ground hypotheses in supramolecular chemistry principles (e.g., host-guest interactions) to explain observed behavior .

Q. How can AI-driven tools enhance research efficiency in characterizing or modifying this compound?

  • Methodological Answer :

  • Retrosynthetic planning : Use AI platforms (e.g., IBM RXN) to propose novel synthetic routes for derivatives .
  • Automated data integration : Implement lab information management systems (LIMS) to cross-reference spectral data with historical datasets .
  • Real-time optimization : Deploy reinforcement learning algorithms to adjust reaction parameters (e.g., temperature, catalyst loading) during synthesis .

Data Integration and Reproducibility Challenges

Q. How should researchers manage reproducibility issues in synthesizing or analyzing this compound?

  • Methodological Answer :

  • Protocol standardization : Publish detailed reaction logs (e.g., via blockchain-secured ELNs) to ensure traceability of conditions and reagents .
  • Collaborative validation : Engage in multi-lab reproducibility studies, focusing on critical steps like glycosylation or cyclization .
  • Open data practices : Share raw crystallographic data (e.g., .cif files) and computational scripts in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.